![molecular formula C11H7ClN2O B1321255 4-Pyrimidin-2-ylbenzoyl chloride CAS No. 679806-84-9](/img/structure/B1321255.png)
4-Pyrimidin-2-ylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results . Another study reported the one-pot synthesis of a heterocyclic compound with a pyrimidine moiety, which was characterized using various spectroscopic techniques . Additionally, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involved the reaction of 4-chloromethylbenzoyl isothiocyanate with different amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its crystalline structure and optimized geometry using density functional theory (DFT) . Similarly, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl derivative was determined, and its geometric parameters were compared with DFT calculations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, condensation with aldehydes, and reactions with isothiocyanates . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring, which can be electron-withdrawing or electron-donating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, absorption ability, and reactivity. For instance, the phenylazopyrimidone dyes showed varying absorption abilities depending on the pH and solvent used, as well as the nature of the substituents . Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide additional insights into the chemical behavior of these compounds .
Scientific Research Applications
Antifungal Applications
4-Pyrimidin-2-ylbenzoyl chloride derivatives have been explored for their antifungal properties. Studies have synthesized compounds like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, which demonstrated significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Photophysical and Electronic Properties
Research on 4-monosubstituted pyrimidine compounds has revealed their potential in optoelectronic applications due to their bright fluorescence and excellent quantum yields. These properties make them suitable for use in bipolar luminescent materials (Weng et al., 2013).
Anticancer Applications
Several derivatives of 4-Pyrimidin-2-ylbenzoyl chloride have been synthesized for potential use in cancer treatment. Compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Herbicidal Activity
Pyrimidine derivatives containing 4-Pyrimidin-2-ylbenzoyl chloride have been developed as potential herbicides. These compounds have exhibited selective herbicidal activity against certain plants like Brassica campestris L. (Liu & Shi, 2014).
Chemical Detoxification
Certain derivatives of 4-Pyrimidin-2-ylbenzoyl chloride have been studied for their application in chemical detoxification, particularly in treating HgCl2 induced toxicity. These compounds have shown potential in forming mercury–selenium complexes that could be useful in mitigating mercury toxicity (Sharma et al., 2018).
Antimicrobial Activity
Pyrimidine derivatives, including those with 4-Pyrimidin-2-ylbenzoyl chloride, have demonstrated significant antimicrobial activity. This makes them potential candidates for developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Safety And Hazards
“4-Pyrimidin-2-ylbenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water and liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-pyrimidin-2-ylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRTZZTRGGBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610695 | |
Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidin-2-ylbenzoyl chloride | |
CAS RN |
679806-84-9 | |
Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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